molecular formula C5H15ClN2O2S B1422922 N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride CAS No. 1311315-72-6

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride

Cat. No. B1422922
M. Wt: 202.7 g/mol
InChI Key: AAOITSFLIQUGFP-UHFFFAOYSA-N
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Description

“N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride” is a chemical compound with the CAS Number: 1311315-72-6 . It has a molecular weight of 202.7 . The IUPAC name for this compound is N-(2-amino-1,1-dimethylethyl)methanesulfonamide hydrochloride .

Physical and Chemical Properties This compound is a powder at room temperature .

Scientific Research Applications

Genetic Mutagenesis Studies

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride, as part of the methanesulfonamide group, has been used in the study of genetic mutations, particularly dominant lethal mutations in male mice. Research by Ehling, Cumming, and Malling (1968) showed that alkylating agents like methyl methanesulfonate (MMS) induced high frequencies of such mutations across various sperm cell stages in mice. This research helps in understanding the genetic impacts of certain chemicals and their potential risks or applications in genetic studies (Ehling, Cumming, & Malling, 1968).

Tissue Dosimetry and Chemical Toxicity

Segerbäck, Calleman, Ehrenberg, Löfroth, and Osterman-Golkar (1978) explored using specific amino acids in haemoglobin for tissue dosimetry of alkylating agents, using methyl methanesulfonate as a model compound. Their study indicated the potential of these amino acids in haemoglobin as dose monitors for exposure to alkylating agents, offering insights into understanding and measuring chemical toxicity within biological systems (Segerbäck et al., 1978).

Antitumor and Anticancer Research

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride compounds have been used in antitumor and anticancer studies. For instance, a Phase I study by Von Hoff et al. (1978) on methanesulfonamide, an acridine derivative, revealed its significant antitumor activity in animal tumor systems. Understanding the toxic effects and antitumor activity of such compounds contributes to developing new cancer treatments (Von Hoff et al., 1978).

Reproductive and Fertility Studies

The impact of alkylating chemicals, including those related to methanesulfonamide, on reproductive capacity has been a subject of research. Generoso, Stout, and Huff (1971) demonstrated a wide range of fertility effects of alkylating chemicals on female mice, contributing to our understanding of how certain chemicals can affect fertility and reproductive health (Generoso, Stout, & Huff, 1971).

CNS Disorders and Pharmacological Studies

In pharmacology and the study of CNS disorders, N-alkylated arylsulfonamides have shown potential. Canale et al. (2016) identified potent and selective 5-HT7 receptor antagonists through the N-alkylation of sulfonamide moieties. These findings may contribute to treating CNS disorders, demonstrating the therapeutic potential of N-alkylated arylsulfonamides (Canale et al., 2016).

Environmental and Industrial Applications

In environmental and industrial contexts, compounds from the methanesulfonamide family have been explored for various applications. For example, Verma and Quraishi (2022) reviewed sulfamic acid, a related compound, as an environmentally friendly alternative for industrial cleaning and corrosion inhibition, demonstrating the potential of these compounds in industrial applications while minimizing environmental impact (Verma & Quraishi, 2022).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O2S.ClH/c1-5(2,4-6)7-10(3,8)9;/h7H,4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAOITSFLIQUGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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